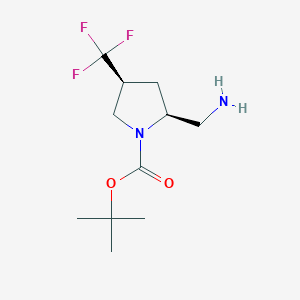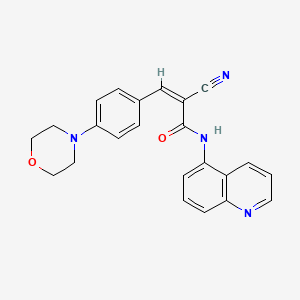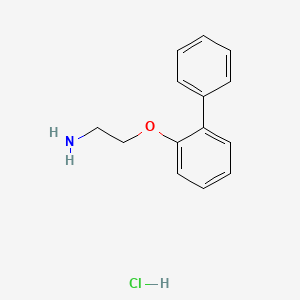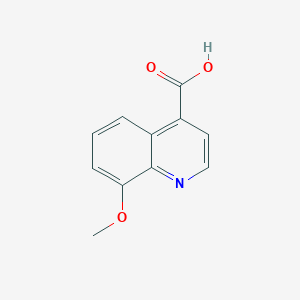
1-(4-Pyrazin-2-yloxypiperidin-1-yl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Pyrazin-2-yloxypiperidin-1-yl)prop-2-en-1-one, also known as PPOP, is a synthetic organic compound that has gained attention in recent years due to its potential use in scientific research. PPOP is a small molecule that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers studying a range of biological processes.
Wirkmechanismus
The exact mechanism of action of 1-(4-Pyrazin-2-yloxypiperidin-1-yl)prop-2-en-1-one is not fully understood, but it is believed to act as a modulator of ion channels in the nervous system. 1-(4-Pyrazin-2-yloxypiperidin-1-yl)prop-2-en-1-one has been shown to bind to specific sites on ion channels, altering their function and leading to changes in cellular signaling pathways.
Biochemical and Physiological Effects:
1-(4-Pyrazin-2-yloxypiperidin-1-yl)prop-2-en-1-one has been shown to have a variety of biochemical and physiological effects, including the modulation of ion channels in the nervous system, the inhibition of oxidative stress, and the induction of apoptosis in cancer cells. 1-(4-Pyrazin-2-yloxypiperidin-1-yl)prop-2-en-1-one has also been shown to have anti-inflammatory properties, making it a potentially valuable tool for the treatment of a range of diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(4-Pyrazin-2-yloxypiperidin-1-yl)prop-2-en-1-one in lab experiments is its small size and low molecular weight, which allows it to easily penetrate cell membranes and enter cells. 1-(4-Pyrazin-2-yloxypiperidin-1-yl)prop-2-en-1-one is also relatively stable and can be easily synthesized in large quantities, making it a valuable tool for researchers studying a range of biological processes. However, one limitation of using 1-(4-Pyrazin-2-yloxypiperidin-1-yl)prop-2-en-1-one is that its exact mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are many potential future directions for research on 1-(4-Pyrazin-2-yloxypiperidin-1-yl)prop-2-en-1-one, including studies on its effects on ion channels in the nervous system, its potential use as an anti-inflammatory agent, and its role in the development of new drugs for the treatment of cancer and other diseases. Further research is also needed to fully understand the mechanism of action of 1-(4-Pyrazin-2-yloxypiperidin-1-yl)prop-2-en-1-one and its potential uses in a range of scientific research applications.
Synthesemethoden
1-(4-Pyrazin-2-yloxypiperidin-1-yl)prop-2-en-1-one can be synthesized using a variety of methods, including the reaction of pyrazine-2-carboxylic acid with 1-(prop-2-en-1-yl)piperidine. Other methods involve the use of different starting materials and reagents, but all result in the formation of 1-(4-Pyrazin-2-yloxypiperidin-1-yl)prop-2-en-1-one as the final product.
Wissenschaftliche Forschungsanwendungen
1-(4-Pyrazin-2-yloxypiperidin-1-yl)prop-2-en-1-one has been used in a variety of scientific research applications, including studies on the function of ion channels in the nervous system, the role of oxidative stress in disease, and the development of new drugs for the treatment of cancer and other diseases. 1-(4-Pyrazin-2-yloxypiperidin-1-yl)prop-2-en-1-one has also been used in studies on the effects of various compounds on the human body, making it a valuable tool for researchers in a range of fields.
Eigenschaften
IUPAC Name |
1-(4-pyrazin-2-yloxypiperidin-1-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-2-12(16)15-7-3-10(4-8-15)17-11-9-13-5-6-14-11/h2,5-6,9-10H,1,3-4,7-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMKIHEXVZASYLE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)OC2=NC=CN=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Pyrazin-2-yloxypiperidin-1-yl)prop-2-en-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-methoxyphenyl [1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]methyl ether](/img/structure/B2383511.png)
![N-(1-cyanocyclohexyl)-N-methyl-2-{2-[(1H-1,2,4-triazol-1-yl)methyl]piperidin-1-yl}acetamide](/img/structure/B2383514.png)

![(9r,9'r,10S,10'S)-1,1'-(oxybis(methylene))bis(9,10-dihydro-9,10-[1,2]benzenoanthracene)](/img/structure/B2383521.png)
![N-[[2-(Methoxymethyl)-4-methylpyrazol-3-yl]methyl]-N-(2-methylphenyl)prop-2-enamide](/img/structure/B2383522.png)

![N-[2-(4-Fluorophenyl)ethyl]-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B2383524.png)
![Ethyl 4-(3-methoxyphenyl)-6-{[4-(4-methylphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2383525.png)

